Methyl 4-amino-3-fluoro-2-methylbenzoate
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Overview
Description
Methyl 4-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-2-methylbenzoate typically involves the esterification of 4-amino-3-fluoro-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-fluoro-2-methylbenzoate
- Methyl 3-amino-2,5-difluorobenzoate
- Benzoic acid, 4-amino-3-fluoro-2-methyl-, methyl ester
Uniqueness
Methyl 4-amino-3-fluoro-2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a fluoro group on the aromatic ring can lead to unique electronic and steric effects, making it a valuable compound for various applications .
Biological Activity
Methyl 4-amino-3-fluoro-2-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10FNO2
- Molecular Weight : 181.18 g/mol
- IUPAC Name : this compound
The presence of an amino group and a fluoro substituent on the aromatic ring contributes to its unique biological properties. The fluoro group enhances lipophilicity, which may improve cellular uptake, while the amino group can form hydrogen bonds with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely through disruption of bacterial cell membranes or interference with metabolic processes.
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Inhibition of growth observed |
Escherichia coli | 64 µg/mL | Moderate inhibition |
Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
These findings suggest that while effective against some strains, the compound's efficacy varies significantly depending on the target organism.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results from these studies are presented below:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HeLa | 20 | Cell cycle arrest at G2/M phase |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection markers compared to control groups.
Case Study 2: Cancer Treatment
In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a marked reduction in tumor size compared to untreated controls. This supports its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 4-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
MLEQDJLLBJCUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)C(=O)OC |
Origin of Product |
United States |
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